molecular formula C18H18FN5O2S B8075345 Atuveciclib S-Enantiomer

Atuveciclib S-Enantiomer

Cat. No.: B8075345
M. Wt: 387.4 g/mol
InChI Key: ACWKGTGIJRCOOM-MHZLTWQESA-N
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Chemical Reactions Analysis

Types of Reactions

Atuveciclib S-Enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Pharmacological Properties

Selectivity and Potency:

  • Atuveciclib exhibits a high selectivity for CDK9 over other kinases. In biochemical assays, it has demonstrated an IC50 value of approximately 16 nM against CDK9/CycT1, with a selectivity ratio exceeding 100 compared to CDK2 .
  • The compound has shown significant antiproliferative activity against various cancer cell lines, including A2780 and MOLM-13, with IC50 values around 310 nM .

In Vivo Efficacy:

  • In preclinical studies using xenograft models of acute myeloid leukemia (AML), Atuveciclib demonstrated efficacy with marked tumor growth inhibition. It was administered orally and showed a favorable safety profile with manageable side effects .

Clinical Applications

Atuveciclib has progressed into clinical trials for patients with advanced cancers. Notably:

  • Phase 1 Trials: The compound was evaluated for safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity in patients with advanced malignancies. Neutropenia was identified as the most common adverse effect due to on-target inhibition of Mcl-1 in neutrophils .
  • Dosing Regimens: The compound has been tested with various dosing schedules, including once daily and intermittent dosing strategies to optimize therapeutic outcomes while minimizing side effects .

Case Studies

Case Study 1: AML Treatment
In a clinical trial involving patients with acute myeloid leukemia (NCT01938638), Atuveciclib was administered at varying doses to evaluate its effectiveness. The results indicated that patients experienced significant tumor reduction, although some developed neutropenia as a dose-limiting toxicity.

Case Study 2: Solid Tumors
Another trial focused on solid tumors assessed the pharmacokinetic profile of Atuveciclib. It was found that the drug had low blood clearance and moderate distribution volume, which contributed to its therapeutic effectiveness in solid tumor models .

Mechanism of Action

Atuveciclib S-Enantiomer exerts its effects by selectively inhibiting cyclin-dependent kinase 9, a key regulator of transcriptional elongation. . This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to the downregulation of transcription and the suppression of gene expression .

Biological Activity

Atuveciclib S-enantiomer (BAY-1143572 S-enantiomer) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator in the transcriptional control of oncogenes. This compound has emerged as a significant candidate in cancer therapy due to its ability to inhibit the positive transcription elongation factor b (PTEFb) complex, which includes CDK9 and cyclin T1. The following sections detail its biological activity, mechanisms, pharmacokinetics, and clinical implications.

Atuveciclib selectively inhibits CDK9, which is crucial for the regulation of RNA polymerase II and the transcription of genes involved in cell proliferation and survival. By inhibiting CDK9, Atuveciclib disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 and c-MYC, which are often overexpressed in various cancers .

In Vitro Activity

The biological activity of Atuveciclib has been characterized through various in vitro studies:

  • IC50 Values :
    • CDK9/CycT1: 16 nM
    • Against human cancer cell lines:
      • MOLM-13: IC50 = 310 nM
      • A2780: IC50 = 380 nM .

These values indicate a strong potency against CDK9, suggesting that Atuveciclib can effectively inhibit cancer cell growth.

In Vivo Efficacy

In vivo studies have demonstrated significant antitumor activity in xenograft models:

  • Xenograft Studies :
    • In MOLM-13 xenograft mouse models, daily dosing at 6.25 mg/kg resulted in a treatment-to-control (T/C) ratio of 0.64, while higher doses (12.5 mg/kg) yielded a T/C ratio of 0.49 (p<0.001) .
    • Dosing schedules of three days on and two days off at higher doses (25 mg/kg) showed even stronger antitumor effects with T/C ratios dropping to 0.20 (p<0.001) .

Pharmacokinetics

Pharmacokinetic evaluation reveals critical insights into the drug's behavior in biological systems:

  • Blood Clearance : Low blood clearance rate at 1.1 L/h/kg.
  • Volume of Distribution : Moderate to high volume at 1.0 L/kg.
  • Half-Life : Short half-life of approximately 0.6 hours .

These pharmacokinetic properties suggest that while Atuveciclib is effective, its rapid clearance necessitates careful dosing strategies to maintain therapeutic levels.

Clinical Trials and Safety Profile

Atuveciclib has entered clinical trials for advanced cancers, including leukemia. A phase I study focused on safety, tolerability, pharmacokinetics, maximum tolerated dose (MTD), and preliminary antitumor activity:

  • Adverse Events : Neutropenia was the most prominent adverse effect observed, likely due to on-target inhibition of MCL-1 in circulating white blood cells .

Summary Table of Biological Activity

Parameter Value
IC50 (CDK9/CycT1) 16 nM
IC50 (MOLM-13) 310 nM
IC50 (A2780) 380 nM
In Vivo T/C Ratio (6.25 mg/kg) 0.64
In Vivo T/C Ratio (12.5 mg/kg) 0.49
Blood Clearance 1.1 L/h/kg
Volume of Distribution 1.0 L/kg
Half-Life ~0.6 hours

Properties

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWKGTGIJRCOOM-MHZLTWQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@@](=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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